(Z)-(2-Methylpropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine
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Overview
Description
(Z)-(2-Methylpropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is a complex organic compound that features a triazole ring, an oxolane ring, and a methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2-Methylpropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine typically involves a multi-step processThis method involves the reaction of an alkyne with an azide to form the triazole ring . The oxolane ring can be introduced through the reaction of an appropriate epoxide with an amine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the CuAAC reaction for large-scale synthesis. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would need to be scaled up, potentially involving techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of oxirane derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Oxirane derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-(2-Methylpropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its triazole ring, which is known to interact with various biological targets .
Medicine
The triazole ring is a common motif in many pharmaceuticals due to its stability and ability to form hydrogen bonds with biological targets .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications .
Mechanism of Action
The mechanism of action of (Z)-(2-Methylpropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry . Additionally, the oxolane ring can participate in ring-opening reactions, which can be exploited in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
(Tetrahydrofuran-3-yl)methanamine: Similar in structure due to the presence of the oxolane ring.
1-(Tetrahydro-3-furanyl)methanamine: Another compound with an oxolane ring, but differing in the substitution pattern.
3-(Aminomethyl)tetrahydrofuran: Shares the oxolane ring but has different functional groups attached.
Uniqueness
What sets (Z)-(2-Methylpropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine apart is the combination of the triazole and oxolane rings, along with the methylpropyl group. This unique structure allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C12H20N4O |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
N-(2-methylpropyl)-1-[1-(oxolan-3-ylmethyl)triazol-4-yl]methanimine |
InChI |
InChI=1S/C12H20N4O/c1-10(2)5-13-6-12-8-16(15-14-12)7-11-3-4-17-9-11/h6,8,10-11H,3-5,7,9H2,1-2H3 |
InChI Key |
NNZKZSSGZDAEOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN=CC1=CN(N=N1)CC2CCOC2 |
Origin of Product |
United States |
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